molecular formula C5H6F3NO2 B14917389 3-(Trifluoromethyl)azetidine-3-carboxylic acid

3-(Trifluoromethyl)azetidine-3-carboxylic acid

Cat. No.: B14917389
M. Wt: 169.10 g/mol
InChI Key: QIOJAYORNUJRGJ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)azetidine-3-carboxylic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the azetidine ring, along with a carboxylic acid group (-COOH). Azetidines are known for their strained ring structure, which imparts unique chemical properties and reactivity. The trifluoromethyl group further enhances the compound’s stability and lipophilicity, making it a valuable building block in medicinal chemistry and other scientific research fields .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted azetidine derivatives, alcohols, and other functionalized compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The azetidine ring’s strained structure also contributes to its reactivity and ability to form stable complexes with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)azetidine-3-carboxylic acid is unique due to the presence of both the trifluoromethyl and carboxylic acid groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the carboxylic acid group provides opportunities for further functionalization and derivatization .

Properties

Molecular Formula

C5H6F3NO2

Molecular Weight

169.10 g/mol

IUPAC Name

3-(trifluoromethyl)azetidine-3-carboxylic acid

InChI

InChI=1S/C5H6F3NO2/c6-5(7,8)4(3(10)11)1-9-2-4/h9H,1-2H2,(H,10,11)

InChI Key

QIOJAYORNUJRGJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C(=O)O)C(F)(F)F

Origin of Product

United States

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